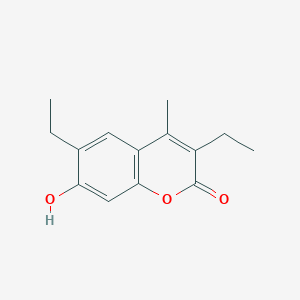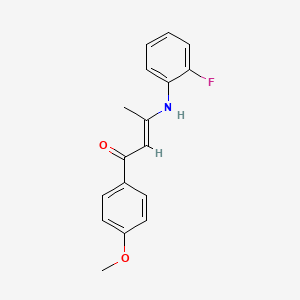
3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Übersicht
Beschreibung
3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring substances found in many plants and are known for their pleasant aroma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Michael addition reactions. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid . The reaction conditions typically involve heating the reactants to moderate temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs scalable and cost-effective methods. The use of homogeneous and heterogeneous catalysts, such as Lewis acids (e.g., aluminum chloride, zinc chloride) and solid acids (e.g., zeolites), is common in industrial settings . These methods allow for efficient production with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of halogenated or nitrated coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows for hydrogen bonding with biological molecules, enhancing its binding affinity. The compound can inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxy-4-methylcoumarin: Used in fluorescent dyes and optical brighteners.
6-methylcoumarin: Studied for its antimicrobial activities.
Uniqueness
3,6-diethyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of ethyl groups at the 3 and 6 positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
IUPAC Name |
3,6-diethyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-9-6-11-8(3)10(5-2)14(16)17-13(11)7-12(9)15/h6-7,15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZKAGGTWLAPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B3911874.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B3911881.png)
![(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(2-bromo-4-methylphenoxy)acetate](/img/structure/B3911888.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3911894.png)
![ethyl N-[(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B3911907.png)
![3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
![(2Z)-6-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE](/img/structure/B3911927.png)




![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE](/img/structure/B3911972.png)
